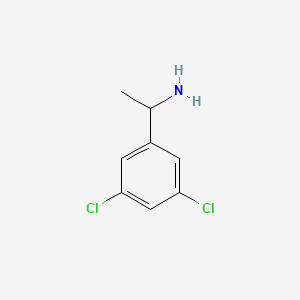

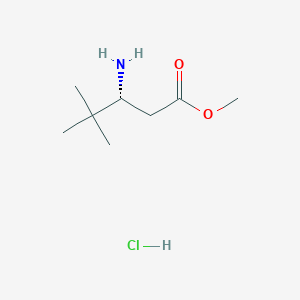

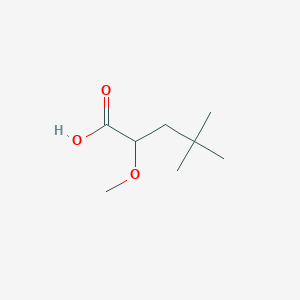

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-Ethyl 3-amino-4,4-dimethylpentanoate” is a chemical compound used in organic chemistry . It belongs to the class of organic compounds known as amines .

Molecular Structure Analysis

The molecular formula of “®-Ethyl 3-amino-4,4-dimethylpentanoate” is C9H19NO2 . The molecular weight is 173.25 .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “®-Ethyl 3-amino-4,4-dimethylpentanoate” are not specified in the sources I found .Scientific Research Applications

Synthesis and Anticancer Activity

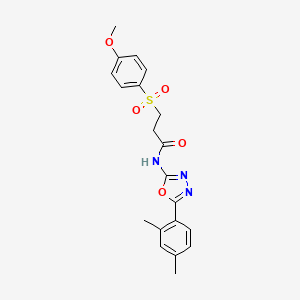

A series of compounds synthesized based on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant anticancer activity. These compounds, including derivatives of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, were tested for their inhibitory actions on colon cancer cells (HCT-116). The compounds demonstrated selective cytotoxicity towards cancer cells without affecting normal, non-cancerous cells (HEK-293), indicating their potential for cancer therapy. The mechanism of action was suggested to involve the HSP90 and TRAP1 signaling pathways, with certain compounds showing high selectivity and efficacy, pointing to their promising therapeutic applications (Rayes et al., 2020).

Spectroscopic and Diffractometric Analysis

The polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethyl-ethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques. This research highlights the importance of detailed analytical characterization in the development of pharmaceutical compounds, providing insights into the structural and physical properties of drug substances and their polymorphs, which is crucial for the development and manufacturing of stable and effective pharmaceutical formulations (Vogt et al., 2013).

Novel Metal Complexes as Potential CDK8 Kinase Inhibitors

Research on the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, revealed their potential as CDK8 kinase inhibitors. These complexes showed significant anti-tumor activities, particularly against human colorectal carcinoma cells (HCT-116), without affecting normal cells. This study opens new avenues for the development of targeted cancer therapies, emphasizing the role of metal complexes in the inhibition of specific kinases involved in cancer progression (Aboelmagd et al., 2021).

Chiral Solvating Agents for Cyanohydrins and Carboxylic Acids

The study on chiral solvating agents demonstrates the utility of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride and its derivatives in NMR enantiodiscrimination of cyanohydrins. This research provides valuable methodologies for the determination of enantiomeric excess and absolute configuration of carboxylic acids and cyanohydrins, which is pivotal in the synthesis of enantiomerically pure compounds and the study of their biological activities (Moon et al., 2010).

Safety And Hazards

Handling of “®-Ethyl 3-amino-4,4-dimethylpentanoate” requires precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire. The container should be kept tightly closed and handled under inert gas .

properties

IUPAC Name |

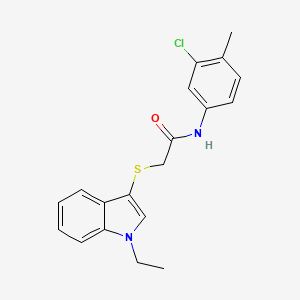

methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride | |

CAS RN |

1422051-73-7 |

Source

|

| Record name | methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2942032.png)

![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)

![N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2942040.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)hexanoic acid](/img/structure/B2942044.png)

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2942049.png)